7,3',4'-Tri-O-methyleriodictyol
Overview
Description
7,3’,4’-Tri-O-methyleriodictyol is a flavonoid compound known for its antimutagenic activity. It inhibits the furylfuramide-induced SOS response, making it a potent bioantimutagen . This compound is derived from plants, particularly from the Leguminosae and Labiatae families .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,3’,4’-Tri-O-methyleriodictyol typically involves the methylation of eriodictyol. The reaction conditions often include the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods
it is generally extracted from natural sources, particularly from plants like Pogostemon cablin .
Chemical Reactions Analysis
Types of Reactions
7,3’,4’-Tri-O-methyleriodictyol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroflavonoid.
Substitution: Common substitution reactions involve the replacement of methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of strong acids or bases.
Major Products
Oxidation: Quinones.
Reduction: Dihydroflavonoids.
Substitution: Various substituted flavonoids.
Scientific Research Applications
7,3’,4’-Tri-O-methyleriodictyol has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of flavonoid chemistry.
Biology: Investigated for its antimutagenic and antioxidant properties.
Medicine: Explored for its potential in cancer prevention and treatment due to its antimutagenic activity.
Industry: Utilized in the development of natural health products and supplements
Mechanism of Action
The mechanism of action of 7,3’,4’-Tri-O-methyleriodictyol involves the inhibition of the furylfuramide-induced SOS response. This inhibition is achieved through the interaction with specific molecular targets and pathways involved in the mutagenic process .
Comparison with Similar Compounds
Similar Compounds
Eriodictyol: The parent compound of 7,3’,4’-Tri-O-methyleriodictyol.
Naringenin: Another flavonoid with similar antioxidant properties.
Hesperetin: Known for its anti-inflammatory and antioxidant activities
Uniqueness
7,3’,4’-Tri-O-methyleriodictyol is unique due to its potent antimutagenic activity, which is not as pronounced in its similar compounds. This makes it particularly valuable in research focused on cancer prevention and treatment .
Properties
IUPAC Name |
(2S)-2-(3,4-dimethoxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-21-11-7-12(19)18-13(20)9-15(24-17(18)8-11)10-4-5-14(22-2)16(6-10)23-3/h4-8,15,19H,9H2,1-3H3/t15-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFOCZPULZWYTJ-HNNXBMFYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)OC)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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